(R)-Azepane-2-carboxylic acid methyl ester
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Overview
Description
®-Azepane-2-carboxylic acid methyl ester is a chiral compound belonging to the class of azepane derivatives Azepanes are seven-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Azepane-2-carboxylic acid methyl ester typically involves the following steps:
Starting Material: The synthesis often begins with commercially available azepane or its derivatives.
Chiral Resolution: The racemic mixture of azepane-2-carboxylic acid methyl ester can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of ®-Azepane-2-carboxylic acid methyl ester may involve:
Large-Scale Chiral Resolution: Utilizing high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for efficient separation of enantiomers.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-Azepane-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azepane-2-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the azepane ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Azepane-2-carboxylic acid.
Reduction: Azepane-2-methanol.
Substitution: Various azepane derivatives depending on the substituent introduced.
Scientific Research Applications
®-Azepane-2-carboxylic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in the design of enzyme inhibitors.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism by which ®-Azepane-2-carboxylic acid methyl ester exerts its effects depends on its specific application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: It may interact with biological receptors, altering their conformation and modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-Azepane-2-carboxylic acid methyl ester: The enantiomer of the ®-form, with different biological activities.
Piperidine-2-carboxylic acid methyl ester: A six-membered ring analog with distinct chemical properties.
Pyrrolidine-2-carboxylic acid methyl ester: A five-membered ring analog, often used in similar synthetic applications.
Uniqueness
®-Azepane-2-carboxylic acid methyl ester is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its five- and six-membered ring analogs. This uniqueness makes it a valuable compound in the synthesis of pharmaceuticals and other complex organic molecules.
Properties
IUPAC Name |
methyl (2R)-azepane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)7-5-3-2-4-6-9-7/h7,9H,2-6H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNASBFHUYHYAT-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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